3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Description
3-(2,5-Dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C22H17Br2NO4S and its molecular weight is 551.25. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Protection Strategies
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is extensively used to protect hydroxy-groups in the synthesis of complex organic molecules. This protection strategy facilitates the synthesis of compounds like octathymidylic acid fragments by allowing the Fmoc group to be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Fluorescence Derivatization
Derivatization of amino acids with fluorescent groups is another application area. The compound's structural units have been used to modify amino acids, enhancing their fluorescence properties for analytical applications. This has proven particularly useful in biological assays where strong fluorescence is desirable (Frade et al., 2007).
Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, derivatives of this compound have been engineered to serve as organic sensitizers in dye-sensitized solar cells. The incorporation of electron-conducting and anchoring groups alongside the fluorenyl and thiophene units has led to sensitizers with high conversion efficiencies, highlighting the compound's potential in solar energy applications (Kim et al., 2006).
Molecular Engineering and Sensitization
Molecular engineering of organic sensitizers for solar cell applications has also been explored. By modifying the structural components of the compound, researchers have been able to achieve unprecedented efficiencies in photon-to-current conversion, underlining the compound's versatility and potential in enhancing solar cell performance (Hagberg et al., 2008).
properties
IUPAC Name |
3-(2,5-dibromothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Br2NO4S/c23-19-10-12(20(24)30-19)9-18(21(26)27)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17-18H,9,11H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIBVGPTLLQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(SC(=C4)Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Br2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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